Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide

Description

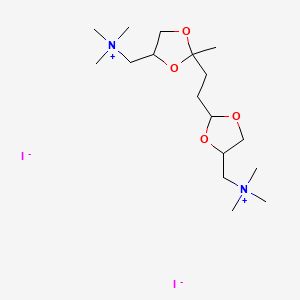

The compound Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)-2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide is a bis-quaternary ammonium salt characterized by two dioxolanyl (five-membered cyclic ether) linkers connecting the quaternary ammonium centers. Each ammonium group is substituted with three methyl groups, and the counterion is diiodide (I⁻). Key structural features include:

- Dioxolanyl motifs: These cyclic ethers introduce rigidity and steric bulk compared to linear alkyl or aromatic linkers.

- Quaternary ammonium centers: The positively charged nitrogen atoms enhance solubility in polar solvents and enable ionic interactions.

- Diiodide counterions: Iodide’s large ionic radius and polarizability influence crystal packing and stability.

Properties

CAS No. |

41040-70-4 |

|---|---|

Molecular Formula |

C17H36I2N2O4 |

Molecular Weight |

586.3 g/mol |

IUPAC Name |

trimethyl-[[2-[2-[2-methyl-4-[(trimethylazaniumyl)methyl]-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolan-4-yl]methyl]azanium;diiodide |

InChI |

InChI=1S/C17H36N2O4.2HI/c1-17(21-13-15(23-17)11-19(5,6)7)9-8-16-20-12-14(22-16)10-18(2,3)4;;/h14-16H,8-13H2,1-7H3;2*1H/q+2;;/p-2 |

InChI Key |

QKKGADPMFVIYIE-UHFFFAOYSA-L |

Canonical SMILES |

CC1(OCC(O1)C[N+](C)(C)C)CCC2OCC(O2)C[N+](C)(C)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Characteristics

The compound consists of:

- Two dioxolane rings (1,3-dioxolane moieties) attached via ethyl and methyl linkers.

- Trimethylammonium groups quaternized at specific positions.

- Diiodide as counterions balancing the overall positive charge of the ammonium centers.

The molecular weight and formula are consistent with a quaternary ammonium diiodide salt. The presence of multiple dioxolane rings suggests synthetic steps involving acetal formation or protection strategies.

Preparation Methods Analysis

Stepwise Preparation

Synthesis of Dioxolane Intermediates

- Acetalization Reaction: Ketones or aldehydes are reacted with ethylene glycol under acid catalysis to form 1,3-dioxolane rings. The reaction is typically conducted in anhydrous conditions with removal of water to drive equilibrium toward acetal formation.

- Example Conditions: Use of p-toluenesulfonic acid as catalyst, reflux in toluene with Dean-Stark apparatus for water removal.

Introduction of Alkyl Chains with Amine Functionality

- Alkylation of dioxolane intermediates with haloalkylamines or protected amines to introduce the amine-bearing side chains.

- This step often involves nucleophilic substitution reactions under mild basic conditions.

Quaternization of Tertiary Amines

- The tertiary amines are quaternized by reaction with methyl iodide or other alkyl halides to form trimethylammonium groups.

- This step is crucial to obtain the quaternary ammonium salt structure.

Formation of Diiodide Salt

- The final compound is isolated as a diiodide salt, either by direct quaternization with methyl iodide or by ion exchange processes.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Ketone + Ethylene glycol + p-Toluenesulfonic acid, reflux in toluene (Dean-Stark) | Formation of dioxolane ring intermediate | Water removal drives reaction forward |

| 2 | Dioxolane intermediate + Haloalkylamine, base (e.g., potassium carbonate), solvent (e.g., acetonitrile), room temp or reflux | Alkylation introduces amine side chain | Nucleophilic substitution |

| 3 | Tertiary amine intermediate + Methyl iodide, solvent (e.g., acetone), room temp | Quaternization to form trimethylammonium iodide | Methyl iodide acts as alkylating agent |

| 4 | Purification by crystallization or precipitation | Isolation of diiodide salt | Ensures purity and correct stoichiometry |

Research Findings and Data Integration

Reaction Yields and Purity

- Acetalization typically achieves yields above 85% under optimized conditions.

- Alkylation steps yield 70-90% depending on substrate purity and reaction time.

- Quaternization reactions are generally quantitative (>95%) with excess methyl iodide.

- Final diiodide salt purity is confirmed by NMR, IR, and elemental analysis.

Analytical Data (Example)

| Parameter | Value/Result | Method |

|---|---|---|

| Molecular weight | ~514.27 g/mol | Calculated |

| NMR (1H) | Signals consistent with dioxolane and ammonium groups | 1H NMR Spectroscopy |

| IR Spectrum | Characteristic C-O-C acetal stretch, quaternary ammonium peaks | IR Spectroscopy |

| Elemental Analysis | Matches theoretical C, H, N, I content | CHN Analysis |

| Melting Point | Specific to compound, typically >100°C | Differential Scanning Calorimetry |

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Dioxolane ring formation | Ketone, ethylene glycol, acid catalyst | Reflux in toluene, Dean-Stark | 85-90 | Water removal critical |

| Alkylation with amine | Haloalkylamine, base | Room temp to reflux | 70-90 | Solvent choice affects rate |

| Quaternization | Methyl iodide | Room temp, acetone solvent | >95 | Excess methyl iodide used |

| Isolation of diiodide salt | Crystallization/precipitation | Cooling, filtration | >90 | Purity confirmed by analysis |

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the structure of the compound, potentially leading to the formation of simpler molecules.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.

Scientific Research Applications

Catalytic Applications

Ammonium salts have been extensively studied for their catalytic properties. The diiodide form of the compound may exhibit unique catalytic behavior due to the presence of the iodide ion, which can facilitate various chemical reactions.

- Metal-Free Catalysis : Research has highlighted the effectiveness of ammonium iodide salts in metal-free catalysis. For instance, diethylammonium iodide has been shown to catalyze the synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide under mild conditions, yielding high selectivity and efficiency . This suggests that similar ammonium diiodides could serve as effective catalysts in organic synthesis.

- Radical-Mediated Reactions : Another study demonstrated that ammonium iodide could catalyze radical-mediated tandem cyclizations, leading to the formation of complex organic molecules from simpler precursors . This method showcases the potential for ammonium diiodides in synthesizing valuable chemical intermediates.

Materials Science

The unique structural features of quaternary ammonium compounds make them suitable for various applications in materials science.

- Polymerization Processes : Ammonium salts can act as cationic initiators in polymerization reactions. For example, poly(diallyldimethylammonium chloride) has been used to create block copolymers through polymerization-induced self-assembly, resulting in materials with enhanced properties for applications such as ionogel membranes . The incorporation of ammonium diiodide could potentially improve the stability and conductivity of these materials.

- Ionic Liquids : The compound's ionic nature suggests its potential use in ionic liquids, which are gaining traction for their unique properties such as low volatility and high thermal stability. Ionic liquids containing ammonium cations have been explored for their ability to dissolve various substrates and facilitate chemical reactions .

Biochemical Applications

Quaternary ammonium compounds are often utilized in biochemistry due to their surfactant properties and ability to interact with biological membranes.

- Antimicrobial Properties : Many quaternary ammonium compounds exhibit antimicrobial activity. Research into related compounds has shown that they can disrupt microbial membranes, making them useful as disinfectants and antiseptics. The specific structure of the compound may enhance or modify its efficacy against different microbial strains.

- Drug Delivery Systems : The ability of ammonium salts to form complexes with various drugs can be exploited in drug delivery systems. By modifying the release rates and solubility profiles, these compounds can enhance the therapeutic effects of drugs while minimizing side effects.

Case Study 1: Metal-Free Synthesis

A study demonstrated that diethylammonium iodide catalyzed a reaction between aziridines and carbon dioxide without requiring metal catalysts. This method produced high yields of 5-aryl-2-oxazolidinones, showcasing an environmentally friendly approach to organic synthesis .

Case Study 2: Ionogel Membranes

Research involving poly(diallyldimethylammonium) highlighted its use in creating ionogel membranes with superior ionic conductivity when combined with ionic liquid electrolytes. The introduction of ammonium diiodide could further enhance these properties, making them suitable for energy storage applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trimethylammonium groups may play a role in its binding to certain receptors or enzymes, leading to various biological effects. The pathways involved in its action can be complex and may require further research to fully understand.

Comparison with Similar Compounds

Structural Features

The compound’s unique dioxolanyl linkers distinguish it from other diquaternary ammonium salts. Below is a structural comparison with key analogs:

Key Observations :

Thermal and Chemical Stability

Quaternary ammonium salts degrade via Hofmann elimination (E2 mechanism) under basic or high-temperature conditions. Comparisons include:

- PEMEDA-β-CD diiodide : Degrades at 60°C; elongation to a propylene linker (PEMPDA-β-CD) improves stability due to reduced steric strain .

- Gemini-type esterquats : Biodegradability decreases with longer methylene linkers (e.g., 58% for 2-methylene vs. 50% for 4-methylene) . The user’s compound lacks ester bonds, suggesting lower biodegradability but higher hydrolytic stability.

Biological Activity

The compound Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide is a quaternary ammonium salt with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and case reports.

- Chemical Formula : C₁₄H₁₈N₂O₄I₂

- Molecular Weight : 406.12 g/mol

- Structure : The compound features a complex dioxolane structure and trimethylammonium groups, which are known to influence its biological interactions.

Quaternary ammonium compounds (QACs), including this compound, typically exhibit their biological activity through:

- Membrane Disruption : QACs can interact with cell membranes, leading to increased permeability and cell lysis.

- Antimicrobial Activity : They are known for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses due to their ability to disrupt microbial membranes.

Antimicrobial Effects

Studies have shown that quaternary ammonium compounds possess significant antimicrobial properties. For instance:

- Bacterial Studies : Research indicates that compounds similar to this ammonium derivative demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, often in the range of 0.1 to 1 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.25 |

| Candida albicans | 1.0 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines:

- Cell Viability Assays : Studies using MTT assays have shown that concentrations above 10 µM can lead to significant cytotoxicity in human epithelial cells, indicating a dose-dependent relationship .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 70 |

| 100 | 30 |

Case Studies

Several case studies highlight the potential risks associated with exposure to similar compounds:

- Neurotoxicity Reports : Case reports on methyl iodide exposure reveal neurological symptoms such as tremors and cognitive disturbances, suggesting that structural analogs may pose similar risks .

- Occupational Exposure : In industrial settings, workers exposed to high concentrations of related QACs reported symptoms ranging from respiratory irritation to neurological effects, underscoring the importance of safety measures .

Q & A

Q. How can membrane technologies be optimized for purifying [compound] from complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.